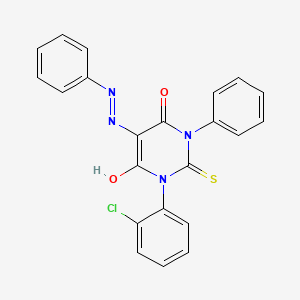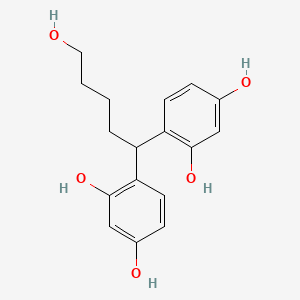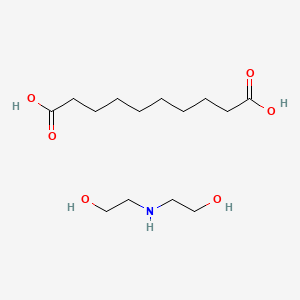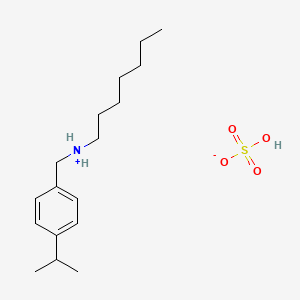
p-Isopropylbenzylheptylamine sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
p-Isopropylbenzylheptylamine sulfate: is an organic compound that belongs to the class of amines It is characterized by the presence of an isopropyl group attached to a benzyl ring, which is further connected to a heptylamine chain The sulfate group is attached to the nitrogen atom of the heptylamine chain, forming a sulfate salt
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of p-Isopropylbenzylheptylamine sulfate typically involves a multi-step process:
Alkylation Reaction: The initial step involves the alkylation of benzylamine with isopropyl bromide in the presence of a base such as sodium hydroxide. This reaction forms p-isopropylbenzylamine.
Amine Formation: The p-isopropylbenzylamine is then reacted with heptyl bromide in the presence of a base to form p-isopropylbenzylheptylamine.
Sulfonation: Finally, the p-isopropylbenzylheptylamine is treated with sulfuric acid to form the sulfate salt, this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: p-Isopropylbenzylheptylamine sulfate can undergo oxidation reactions, where the amine group is oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form primary or secondary amines, depending on the reducing agent used.
Substitution: The benzyl ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like nitric acid, sulfuric acid, and halogens (chlorine, bromine) are used for electrophilic substitution reactions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of nitrated, sulfonated, or halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: p-Isopropylbenzylheptylamine sulfate can be used as a catalyst or catalyst precursor in various organic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Cell Signaling: It can be used to study cell signaling pathways due to its interaction with specific receptors.
Medicine:
Drug Development: this compound can be explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry:
Surfactants: The compound can be used in the formulation of surfactants and detergents.
Polymer Additives: It may be used as an additive in polymer production to enhance material properties.
Mecanismo De Acción
The mechanism of action of p-Isopropylbenzylheptylamine sulfate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity. In cell signaling pathways, it may interact with receptors, modulating the downstream signaling events. The exact molecular pathways involved depend on the specific biological context and the target molecules.
Comparación Con Compuestos Similares
p-Isopropylbenzylamine: Similar structure but lacks the heptylamine chain and sulfate group.
Heptylamine: Contains the heptylamine chain but lacks the benzyl and isopropyl groups.
Benzylamine: Contains the benzyl group but lacks the isopropyl and heptylamine chains.
Uniqueness: p-Isopropylbenzylheptylamine sulfate is unique due to the combination of its structural features, which confer specific chemical and biological properties
Propiedades
Número CAS |
63991-60-6 |
|---|---|
Fórmula molecular |
C17H31NO4S |
Peso molecular |
345.5 g/mol |
Nombre IUPAC |
heptyl-[(4-propan-2-ylphenyl)methyl]azanium;hydrogen sulfate |
InChI |
InChI=1S/C17H29N.H2O4S/c1-4-5-6-7-8-13-18-14-16-9-11-17(12-10-16)15(2)3;1-5(2,3)4/h9-12,15,18H,4-8,13-14H2,1-3H3;(H2,1,2,3,4) |
Clave InChI |
CMXAHMLCIIBQND-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC[NH2+]CC1=CC=C(C=C1)C(C)C.OS(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-O-[2-(2-Phenyl-[1,3]dioxan-4-YL)-ethyl]-hydroxylamine hydrochloride](/img/structure/B13773171.png)
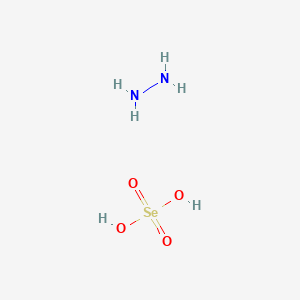
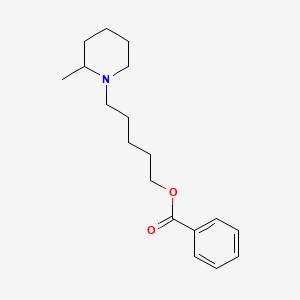
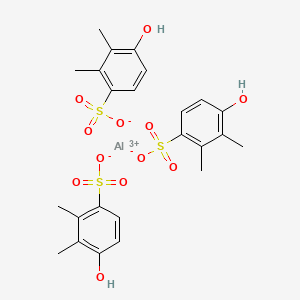

![1-methyl-1H-imidazo[4,5-c]pyridine-2-carbaldehyde hydrochloride](/img/structure/B13773200.png)
![Benzenesulfonic acid, 3-[[4-[(4-hydroxyphenyl)azo]-2,5-dimethoxyphenyl]azo]-, monosodium salt](/img/structure/B13773208.png)
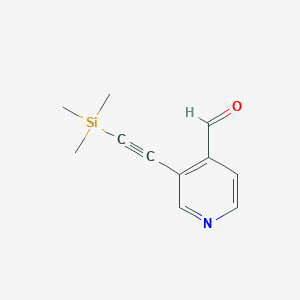
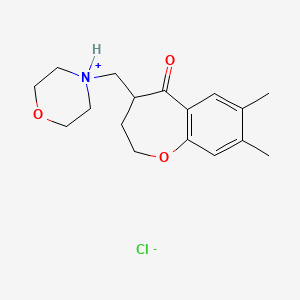
![Ethyl 3-[(2,4-dichlorophenyl)amino]-3-[2-(2,4,6-trichlorophenyl)hydrazino]acrylate](/img/structure/B13773237.png)
![[1-[(1-Phenylethyl)phenyl]ethyl]-m-xylene](/img/structure/B13773244.png)
